molecular formula C19H20ClN3 B1617077 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile CAS No. 972-20-3

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile

Cat. No.: B1617077
CAS No.: 972-20-3
M. Wt: 325.8 g/mol
InChI Key: VVMOFVNFPBAHLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile is a chemical compound with the molecular formula C19H20ClN3 and a molecular weight of 325.84 g/mol This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile involves several steps. One common method includes the following steps :

    Starting Materials: 1-Benzyl-piperidin-4-one, 4-Chloro-phenylamine, and Trimethylsilylcyanide.

    Reaction Conditions: The reaction is carried out in glacial acetic acid. The mixture is cooled in a water bath, and trimethylsilylcyanide is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred overnight under nitrogen.

    Workup: The reaction mixture is cooled to 0°C, and concentrated ammonium hydroxide is added slowly. The mixture is then extracted with methylene chloride, and the organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is treated with ether to obtain the final product as a white solid.

The yield of this synthesis method is approximately 81% .

Chemical Reactions Analysis

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-(4-chloroanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMOFVNFPBAHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242772
Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile
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Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

972-20-3
Record name 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile
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Synthesis routes and methods

Procedure details

To a solution of 1-Benzyl-piperidin-4-one (2.68 g, 14.20 mmol) in acetic acid (13 ml, glacial) was added 4-Chloro-phenylamine (1.99 g, 15.6 mmol). The reaction was cooled in a cool temperature water bath. Trimethylsilylcyanide (1.89 ml, 14.20 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature and stir overnight under N2. The reaction was cooled to 0° C. Concentrated ammonium hydroxide (15 ml) was added slowly. Next added was cold water. The pH of the mixture was ≈10. The mixture was extracted three times with methylene chloride, and the organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Ether was added to the residue, and the white solid was filtered off and dried under high vacuum to give the titled compound (3.73 g, 81%)
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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